(1-Isopentyl-1H-pyrazol-5-yl)boronic acid

CAS No.: 847818-66-0

Cat. No.: VC2209102

Molecular Formula: C8H15BN2O2

Molecular Weight: 182.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847818-66-0 |

|---|---|

| Molecular Formula | C8H15BN2O2 |

| Molecular Weight | 182.03 g/mol |

| IUPAC Name | [2-(3-methylbutyl)pyrazol-3-yl]boronic acid |

| Standard InChI | InChI=1S/C8H15BN2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7,12-13H,4,6H2,1-2H3 |

| Standard InChI Key | CWFZHICUFOUGRG-UHFFFAOYSA-N |

| SMILES | B(C1=CC=NN1CCC(C)C)(O)O |

| Canonical SMILES | B(C1=CC=NN1CCC(C)C)(O)O |

Introduction

Structural Characteristics and Chemical Identity

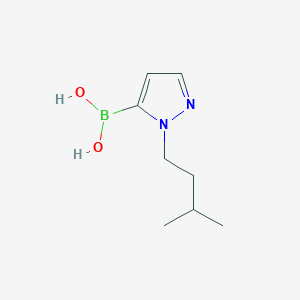

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid belongs to the family of heterocyclic boronic acids, which combine the properties of both boronic acid functionality and nitrogen-containing heterocycles. The compound features a pyrazole ring with a boronic acid group at the 5-position and an isopentyl (3-methylbutyl) chain attached to the nitrogen at position 1.

Basic Chemical Properties

The compound has been well-characterized with the following chemical identifiers and properties:

| Property | Value |

|---|---|

| CAS Number | 847818-66-0 |

| Molecular Formula | C8H15BN2O2 |

| Molecular Weight | 182.03 g/mol |

| IUPAC Name | [2-(3-methylbutyl)pyrazol-3-yl]boronic acid |

| Physical Form | Solid |

| Purity (Commercial) | 96.0% |

The compound is also known by several synonyms including (1-Isopentyl-1H-pyrazol-5-yl)boronic acid and [2-(3-methylbutyl)pyrazol-3-yl]boronic acid . These variations in nomenclature reflect different approaches to naming the same chemical structure according to IUPAC conventions.

Structural Representation and Identifiers

For computational and database purposes, the compound can be represented using several standardized chemical identifiers:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C8H15BN2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7,12-13H,4,6H2,1-2H3 |

| InChIKey | CWFZHICUFOUGRG-UHFFFAOYSA-N |

| SMILES | B(C1=CC=NN1CCC(C)C)(O)O |

Physical and Chemical Properties

Understanding the physical and chemical properties of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid is essential for its practical applications and handling.

Chemical Reactivity

As a boronic acid, this compound features a trivalent boron atom bonded to two hydroxyl groups and a carbon atom (from the pyrazole ring). This structure confers Lewis acidity to the boron center, making it electrophilic and reactive toward nucleophiles. The pyrazole ring, being electron-rich, may influence the reactivity of the boronic acid group through electronic effects.

Boronic acids generally can undergo various reactions, including:

-

Esterification with alcohols to form boronic esters

-

Suzuki-Miyaura coupling reactions with aryl halides

-

Chan-Lam coupling with amines and phenols

The presence of the isopentyl chain may affect the solubility profile of the compound, potentially enhancing its solubility in organic solvents compared to simpler boronic acids.

Applications in Organic Synthesis

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid has several potential applications in organic synthesis, particularly in the preparation of more complex molecular structures.

As a Coupling Partner in Cross-Coupling Reactions

The most significant application of boronic acids in general is their use in Suzuki-Miyaura cross-coupling reactions. In this context, (1-Isopentyl-1H-pyrazol-5-yl)boronic acid can serve as a nucleophilic coupling partner with various electrophiles such as aryl halides or triflates, enabling the formation of carbon-carbon bonds under palladium catalysis.

This reactivity makes it valuable for introducing the 1-isopentyl-1H-pyrazol-5-yl moiety into more complex molecules, particularly in medicinal chemistry and materials science applications.

As a Synthetic Intermediate

The compound has been identified as a potential intermediate in the preparation of more complex pharmaceutical compounds. One patent mentions related pyrazole compounds in the context of pharmaceutical synthesis, suggesting that (1-Isopentyl-1H-pyrazol-5-yl)boronic acid could serve as a building block for biologically active molecules .

Interconversion to Other Functional Groups

The boronic acid functionality can be transformed into various other groups through established chemistry:

-

Oxidation to hydroxyl groups

-

Conversion to amines via Chan-Lam coupling

-

Formation of trifluoroborates for enhanced stability

-

Preparation of MIDA boronates for controlled release in sequential coupling reactions

These transformations expand the utility of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid as a versatile synthetic building block.

| Supplier Information | Details |

|---|---|

| Purity | 96.0% |

| Stock Status | In Stock (as of search results date) |

| Stocking Period | 10 Day |

| Country of Origin | CN (China) |

These details suggest that the compound is produced in relatively small quantities for specific research and development purposes rather than as a large-scale industrial chemical .

Quality Control Parameters

For commercial samples, the following quality control parameters would typically be assessed:

-

Purity determination by NMR spectroscopy or HPLC

-

Moisture content (critical for boronic acids)

-

Impurity profile analysis

-

Structural confirmation via spectroscopic methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume